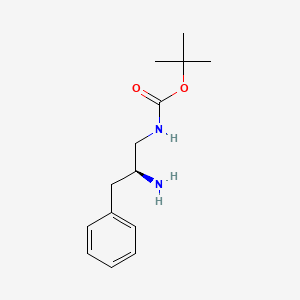
(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate
描述
(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is an organic compound belonging to the carbamate family Carbamates are widely used in medicinal chemistry due to their stability and ability to permeate cell membranes
作用机制
Target of Action
Carbamate-bearing molecules are known to play an important role in modern drug discovery and medicinal chemistry . They are structural elements of many approved therapeutic agents and are often designed to make specific drug-target interactions through their carbamate moiety .
Mode of Action
The carbamate functionality in (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is related to amide-ester hybrid features and generally displays very good chemical and proteolytic stabilities . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can modulate inter- and intramolecular interactions with the target enzymes or receptors . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Biochemical Pathways
Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .
Pharmacokinetics
Carbamates are known to have good chemical stability and the ability to permeate cell membranes, which can influence their bioavailability .
Result of Action
Carbamates are known to modulate inter- and intramolecular interactions with target enzymes or receptors, which can lead to changes in cellular function .
Action Environment
The chemical stability of carbamates suggests that they may be relatively stable under a variety of environmental conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with (S)-2-amino-3-phenylpropylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for carbamates often involve phosgene-free processes due to the hazardous nature of phosgene. One such method is the reaction of amines with organic carbonates like dimethyl carbonate in the presence of a catalyst. This method is environmentally benign and provides high yields of carbamates .
化学反应分析
Types of Reactions
(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
科学研究应用
(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug design, particularly in the development of prodrugs.
Industry: Utilized in the production of pesticides, fungicides, and herbicides
相似化合物的比较
Similar Compounds
®-tert-Butyl (2-amino-3-phenylpropyl)carbamate: The enantiomer of the compound , with similar chemical properties but different biological activity.
Methyl (2-amino-3-phenylpropyl)carbamate: A structurally similar compound with a methyl group instead of a tert-butyl group.
Ethyl (2-amino-3-phenylpropyl)carbamate: Another similar compound with an ethyl group.
Uniqueness
(S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its stability and interaction with biological targets. This makes it a valuable compound in drug design and synthesis .
属性
IUPAC Name |
tert-butyl N-[(2S)-2-amino-3-phenylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVSLLRGGNVROC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methoxy-4,6-dihydro-2H-thieno[3,4-c]pyrazole](/img/structure/B574734.png)
![Methyl 4-[(2R)-3-acetoxy-2-methylpropyl]benzoate](/img/structure/B574735.png)
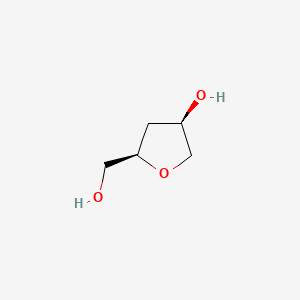
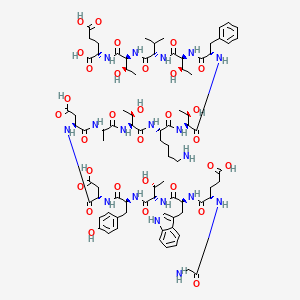
![5,6-Difluorobicyclo[2.2.1]Hept-2-Yl Acetate](/img/structure/B574744.png)
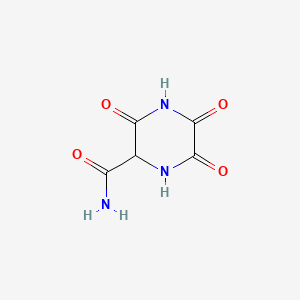
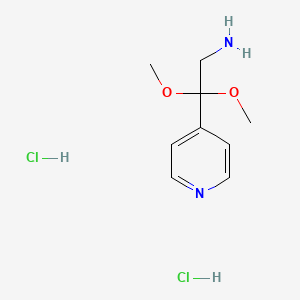
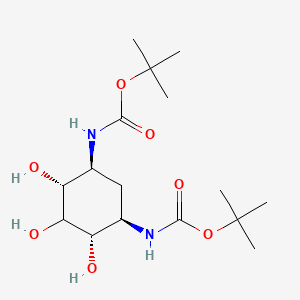

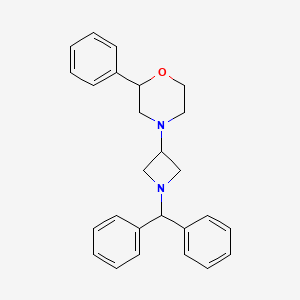
![7-Oxa-3-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B574755.png)
